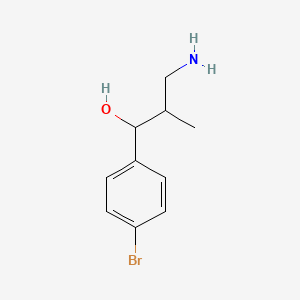![molecular formula C13H17ClO B13171869 ({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene](/img/structure/B13171869.png)
({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene is an organic compound that features a benzene ring attached to a complex side chain This compound is of interest due to its unique structure, which combines a benzene ring with a chloromethyl group and a methylbutenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene typically involves multiple steps. One common method starts with the chloromethylation of a benzene derivative, followed by the introduction of the methylbutenyl group through a series of reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation processes, followed by the addition of the methylbutenyl group. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alkenes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential biological activity. Its structure suggests that it could interact with biological molecules in unique ways, potentially leading to new insights into biochemical pathways.
Medicine
In medicine, researchers may investigate the potential therapeutic applications of this compound. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in the design of molecules that can target specific biological pathways.
Industry
In industry, this compound may be used in the production of specialty chemicals. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of ({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene involves its interaction with molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The methylbutenyl group may also interact with hydrophobic regions of biological molecules, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Chloride: Similar in that it contains a benzene ring and a chloromethyl group.
Methylbutenyl Benzene: Similar in that it contains a benzene ring and a methylbutenyl group.
Uniqueness
({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene is unique because it combines both a chloromethyl group and a methylbutenyl group in a single molecule
Propiedades
Fórmula molecular |
C13H17ClO |
|---|---|
Peso molecular |
224.72 g/mol |
Nombre IUPAC |
[2-(chloromethyl)-2-methylbut-3-enoxy]methylbenzene |
InChI |
InChI=1S/C13H17ClO/c1-3-13(2,10-14)11-15-9-12-7-5-4-6-8-12/h3-8H,1,9-11H2,2H3 |
Clave InChI |
CQZXULOUGHDRDE-UHFFFAOYSA-N |
SMILES canónico |
CC(COCC1=CC=CC=C1)(CCl)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H,3H,6H-1Lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione](/img/structure/B13171790.png)

![2-[5-Oxo-1-(propan-2-yl)pyrrolidin-2-yl]acetic acid](/img/structure/B13171801.png)


![6-[(2-Hydroxyethyl)(methyl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B13171827.png)

![Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate](/img/structure/B13171850.png)


![2-[2-(2-Fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13171877.png)


![{[5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine](/img/structure/B13171884.png)
